Home > Products > Screening Compounds P130171 > N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide
N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide - 1005924-52-6

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

Catalog Number: EVT-6695644
CAS Number: 1005924-52-6
Molecular Formula: C23H15ClF3N7O
Molecular Weight: 497.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized in a study exploring the synthesis of novel heterocyclic compounds. []

Relevance: This compound shares the core pyrazolo[3,4-d]pyrimidine structure with N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide. It demonstrates variations in substitution patterns on the pyrazolo[3,4-d]pyrimidine core, highlighting the exploration of different chemical modifications at this position.

N-[4-(4-Chlorophenyl)-3-methyl-6-oxo-1-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]benzamide

Compound Description: This compound was synthesized via a microwave-assisted reaction and its crystal structure was analyzed. []

Relevance: While this compound features a pyrazolo[3,4-b]pyridine core instead of a pyrazolo[3,4-d]pyrimidine, it exhibits structural similarities to N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide. The presence of the 4-chlorophenyl substituent and the benzamide group highlights the exploration of similar substituents on related heterocyclic scaffolds.

3-(Phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives

Compound Description: This series of derivatives was investigated for their potential as Src inhibitors for the treatment of triple negative breast cancer (TNBC). One compound, N-(3-((4-amino-1-(trans-4-hydroxycyclohexyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)ethynyl)-4-methylphenyl)-4-methyl-3-(trifluoromethyl)benzamide (13an), emerged as a potent multikinase inhibitor with promising anti-TNBC activity. []

Relevance: The 3-(phenylethynyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives share the core pyrazolo[3,4-d]pyrimidine scaffold with N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide. They demonstrate the potential for anti-cancer activity within this class of compounds and explore the influence of various substituents on potency and selectivity.

N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines

Compound Description: A study focusing on hydrogen bonding patterns investigated the structural features of these compounds in their anhydrous and hydrated forms. []

Relevance: The N(4)-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines share the pyrazolo[3,4-d]pyrimidine core with N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide. They exemplify the structural diversity possible within this class by exploring various substituents at the N(4) position and their impact on crystal packing and hydrogen bonding.

3-(Methylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives

Compound Description: This series was synthesized and evaluated for its antitumor activity against the MCF7 human breast adenocarcinoma cell line. []

Relevance: These derivatives share the core pyrazolo[3,4-d]pyrimidine structure with N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide, highlighting the potential for diverse biological activities within this chemical class. The presence of a 3-methylthio substituent and various modifications at other positions showcases the exploration of diverse functionalities for potential therapeutic applications.

Overview

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology. This compound features a unique structural composition, which includes a pyrazolo[3,4-d]pyrimidine core, a chlorophenyl substituent, and a trifluoromethylbenzamide moiety. Its intricate molecular architecture positions it as a subject of interest for various synthetic and application-based research initiatives.

Source

The compound can be sourced from various chemical suppliers and databases such as BenchChem and PubChem, which provide detailed information about its synthesis, properties, and potential applications .

Classification

This compound is classified as an organic heterocyclic compound due to the presence of multiple nitrogen-containing rings. It is particularly notable for its pyrazolo[3,4-d]pyrimidine structure, which is often associated with biological activity, especially in the context of enzyme inhibition and anticancer properties.

Synthesis Analysis

Methods

The synthesis of N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide typically involves several multi-step organic reactions. The synthetic route generally begins with the formation of the pyrazolo[3,4-d]pyrimidine core through condensation reactions involving appropriate pyrazole derivatives. Following this, the introduction of the chlorophenyl group is achieved via nucleophilic substitution reactions.

Technical Details

Key steps in the synthesis include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core: This is achieved through cyclization reactions involving 1H-pyrazole derivatives.
  • Substitution Reactions: Incorporation of the chlorophenyl group via nucleophilic substitution.
  • Amide Bond Formation: The final step involves coupling the 3-methyl-1H-pyrazol-5-yl group with the trifluoromethylbenzamide moiety using standard amide coupling reagents under controlled conditions to ensure high yield and purity.
Molecular Structure Analysis

Structure

The molecular formula for N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide is C23H15ClF3N7O. The IUPAC name is N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-4-(trifluoromethyl)benzamide.

Data

PropertyValue
Molecular Weight497.9 g/mol
InChIInChI=1S/C23H15ClF3N7O
InChI KeyQMKHWBRZCVGWSA-UHFFFAOYSA-N

This compound exhibits a complex three-dimensional structure that contributes to its potential biological activity.

Chemical Reactions Analysis

Types of Reactions

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide can undergo various chemical transformations:

Oxidation: This process can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

Substitution: This includes halogenation or alkylation where one functional group is replaced by another.

Common Reagents and Conditions

Reagents commonly used in these reactions include:

  • Oxidizing Agents: Such as potassium permanganate.
  • Reducing Agents: Like lithium aluminum hydride.
  • Halogenating Agents: Such as bromine or iodine.

The reaction conditions are critical for achieving desired transformations and typically involve specific solvents, temperatures, and catalysts.

Mechanism of Action

The mechanism by which N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide exerts its biological effects largely depends on its application in medicinal chemistry. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation.

Data suggests that compounds with similar structures have shown promise in inhibiting protein kinases and other critical pathways involved in cancer cell proliferation .

Physical and Chemical Properties Analysis

Physical Properties

While specific physical properties such as melting point or boiling point are not widely documented for this compound, it is essential to note that such properties can influence its solubility and stability during reactions.

Chemical Properties

The chemical properties include:

  • Reactivity towards electrophiles and nucleophiles due to the presence of multiple functional groups.
  • Stability under various pH conditions which can affect its application in biological systems.
Applications

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide has significant potential in scientific research. Its applications include:

  • Anticancer Research: Due to its structural characteristics that may inhibit cancer cell growth.
  • Enzyme Inhibition Studies: As a model compound for studying kinase inhibitors.

Properties

CAS Number

1005924-52-6

Product Name

N-{1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}-2-(trifluoromethyl)benzamide

IUPAC Name

N-[2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-(trifluoromethyl)benzamide

Molecular Formula

C23H15ClF3N7O

Molecular Weight

497.9 g/mol

InChI

InChI=1S/C23H15ClF3N7O/c1-13-10-19(31-22(35)16-4-2-3-5-18(16)23(25,26)27)34(32-13)21-17-11-30-33(20(17)28-12-29-21)15-8-6-14(24)7-9-15/h2-12H,1H3,(H,31,35)

InChI Key

RLNJGMVSGCEKQV-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2C(F)(F)F)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.